molecular formula C23H20N4O4 B11197752 3-[(3-methoxyphenyl)carbamoyl]-7-[(E)-2-phenylethenyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

3-[(3-methoxyphenyl)carbamoyl]-7-[(E)-2-phenylethenyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11197752
M. Wt: 416.4 g/mol
InChI Key: HLPJQGAKUYOPQS-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3-METHOXYANILINO)CARBONYL]-7-[(E)-2-PHENYL-1-ETHENYL]-4,7-DIHYDROPYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, a methoxyaniline group, and a phenyl-ethenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-METHOXYANILINO)CARBONYL]-7-[(E)-2-PHENYL-1-ETHENYL]-4,7-DIHYDROPYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID typically involves multi-step organic reactions. One common method includes the condensation of a pyrazolo[1,5-a]pyrimidine derivative with a methoxyaniline derivative under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(3-METHOXYANILINO)CARBONYL]-7-[(E)-2-PHENYL-1-ETHENYL]-4,7-DIHYDROPYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(3-METHOXYANILINO)CARBONYL]-7-[(E)-2-PHENYL-1-ETHENYL]-4,7-DIHYDROPYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(3-METHOXYANILINO)CARBONYL]-7-[(E)-2-PHENYL-1-ETHENYL]-4,7-DIHYDROPYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-[(3-METHOXYANILINO)CARBONYL]-7-[(E)-2-PHENYL-1-ETHENYL]-4,7-DIHYDROPYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID: shares structural similarities with other pyrazolo[1,5-a]pyrimidine derivatives.

    Other similar compounds: include those with variations in the substituents on the pyrazolo[1,5-a]pyrimidine core or the phenyl-ethenyl moiety.

Uniqueness

The uniqueness of 3-[(3-METHOXYANILINO)CARBONYL]-7-[(E)-2-PHENYL-1-ETHENYL]-4,7-DIHYDROPYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID lies in its specific combination of functional groups and its potential applications across multiple fields. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H20N4O4

Molecular Weight

416.4 g/mol

IUPAC Name

3-[(3-methoxyphenyl)carbamoyl]-7-[(E)-2-phenylethenyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C23H20N4O4/c1-31-18-9-5-8-16(12-18)25-22(28)19-14-24-27-17(11-10-15-6-3-2-4-7-15)13-20(23(29)30)26-21(19)27/h2-14,17,26H,1H3,(H,25,28)(H,29,30)/b11-10+

InChI Key

HLPJQGAKUYOPQS-ZHACJKMWSA-N

Isomeric SMILES

COC1=CC=CC(=C1)NC(=O)C2=C3NC(=CC(N3N=C2)/C=C/C4=CC=CC=C4)C(=O)O

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=C3NC(=CC(N3N=C2)C=CC4=CC=CC=C4)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.